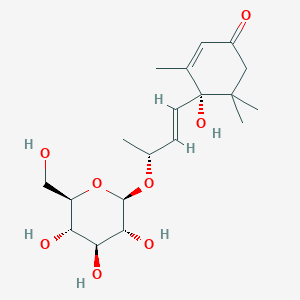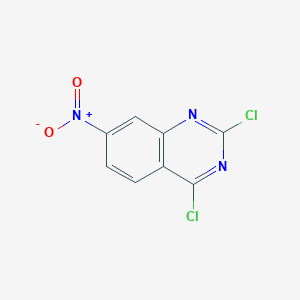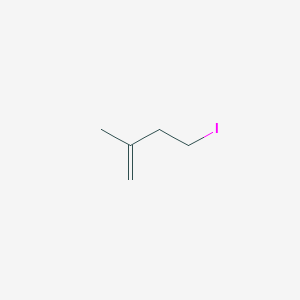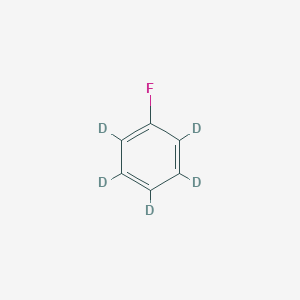
(S)-2-Benzyl-3-hydroxypropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Acetoxy-2-benzylpropanol is an organic compound with a chiral center, making it optically active. This compound is characterized by an acetoxy group attached to the third carbon of a propanol chain, which is further substituted with a benzyl group on the second carbon. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetoxy-2-benzylpropanol typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-benzylpropanol.
Acetylation: The hydroxyl group of (S)-2-benzylpropanol is acetylated using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to avoid racemization.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (S)-3-Acetoxy-2-benzylpropanol in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Acetoxy-2-benzylpropanol may involve:
Large-Scale Acetylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing large-scale purification techniques such as distillation or crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Acetoxy-2-benzylpropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetoxy group can yield the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products
Oxidation: Benzyl ketone or benzyl carboxylic acid.
Reduction: (S)-2-benzylpropanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-Acetoxy-2-benzylpropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Acetoxy-2-benzylpropanol involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The benzyl group may interact with hydrophobic pockets in enzymes or receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Acetoxy-2-benzylpropanol: The enantiomer of (S)-3-Acetoxy-2-benzylpropanol with similar chemical properties but different biological activity.
3-Acetoxy-2-phenylpropanol: A compound with a phenyl group instead of a benzyl group, exhibiting different reactivity and applications.
2-Acetoxy-3-benzylpropanol: A structural isomer with the acetoxy group on the second carbon, leading to different chemical behavior.
Uniqueness
(S)-3-Acetoxy-2-benzylpropanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and structural isomers. The presence of both acetoxy and benzyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
IUPAC Name |
[(2S)-2-benzyl-3-hydroxypropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFARAUSMBSDY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](CC1=CC=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)











